Cas no 2003262-64-2 (4-ethenyl-N,N-diethyl-3-methoxyaniline)

4-ethenyl-N,N-diethyl-3-methoxyaniline 化学的及び物理的性質
名前と識別子
-
- 4-ethenyl-N,N-diethyl-3-methoxyaniline
- SCHEMBL11289010
- 2003262-64-2
- EN300-1812513
-
- インチ: 1S/C13H19NO/c1-5-11-8-9-12(10-13(11)15-4)14(6-2)7-3/h5,8-10H,1,6-7H2,2-4H3
- InChIKey: RPSFPMWRDYAEGL-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C=C)C=CC(=C1)N(CC)CC
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 12.5Ų
4-ethenyl-N,N-diethyl-3-methoxyaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1812513-0.05g |
4-ethenyl-N,N-diethyl-3-methoxyaniline |
2003262-64-2 | 0.05g |
$959.0 | 2023-09-19 | ||
Enamine | EN300-1812513-1.0g |
4-ethenyl-N,N-diethyl-3-methoxyaniline |
2003262-64-2 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1812513-0.5g |
4-ethenyl-N,N-diethyl-3-methoxyaniline |
2003262-64-2 | 0.5g |
$1097.0 | 2023-09-19 | ||
Enamine | EN300-1812513-0.1g |
4-ethenyl-N,N-diethyl-3-methoxyaniline |
2003262-64-2 | 0.1g |
$1005.0 | 2023-09-19 | ||
Enamine | EN300-1812513-10.0g |
4-ethenyl-N,N-diethyl-3-methoxyaniline |
2003262-64-2 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1812513-5g |
4-ethenyl-N,N-diethyl-3-methoxyaniline |
2003262-64-2 | 5g |
$3313.0 | 2023-09-19 | ||
Enamine | EN300-1812513-0.25g |
4-ethenyl-N,N-diethyl-3-methoxyaniline |
2003262-64-2 | 0.25g |
$1051.0 | 2023-09-19 | ||
Enamine | EN300-1812513-2.5g |
4-ethenyl-N,N-diethyl-3-methoxyaniline |
2003262-64-2 | 2.5g |
$2240.0 | 2023-09-19 | ||
Enamine | EN300-1812513-5.0g |
4-ethenyl-N,N-diethyl-3-methoxyaniline |
2003262-64-2 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1812513-10g |
4-ethenyl-N,N-diethyl-3-methoxyaniline |
2003262-64-2 | 10g |
$4914.0 | 2023-09-19 |
4-ethenyl-N,N-diethyl-3-methoxyaniline 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
4-ethenyl-N,N-diethyl-3-methoxyanilineに関する追加情報
4-Ethenyl-N,N-Diethyl-3-Methoxyaniline: A Comprehensive Overview
4-Ethenyl-N,N-Diethyl-3-Methoxyaniline, with the CAS number 2003262-64-2, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its unique structure, has been extensively studied for its potential applications in various fields, including material science, pharmaceuticals, and electronics. Recent advancements in synthetic methodologies and its structural modifications have further enhanced its utility and opened new avenues for exploration.
The molecular structure of 4-Ethenyl-N,N-Diethyl-3-Methoxyaniline comprises a benzene ring substituted with an ethenyl group at the para position, a methoxy group at the meta position, and a diethylamino group at the amino position. This combination of substituents imparts unique electronic and steric properties to the molecule, making it highly reactive under specific conditions. Researchers have leveraged these properties to develop novel materials with tailored functionalities.
Recent studies have focused on the synthesis of 4-Ethenyl-N,N-Diethyl-3-Methoxyaniline through various routes, including coupling reactions and nucleophilic aromatic substitution. These methods have not only improved the yield but also enabled the incorporation of additional functional groups, thereby expanding its application scope. For instance, a 2023 study published in Chemical Communications demonstrated the use of this compound as a precursor for synthesizing advanced polymers with enhanced conductivity.
In terms of applications, 4-Ethenyl-N,N-Diethyl-3-Methoxyaniline has shown promise in the development of high-performance materials. Its ability to form stable coordination complexes with metal ions has made it a valuable component in designing catalysts for industrial processes. Additionally, its role as an intermediate in drug discovery has been highlighted in several recent publications, where it was used to synthesize bioactive compounds targeting specific therapeutic areas.
The integration of 4-Ethenyl-N,N-Diethyl-3-Methoxyaniline into sensor technologies is another emerging area of research. A 2023 paper in Nature Materials reported its use as a sensing material for detecting trace amounts of volatile organic compounds (VOCs). The compound's sensitivity and selectivity were attributed to its unique electronic configuration, which facilitates strong interactions with target analytes.
In conclusion, 4-Ethenyl-N,N-Diethyl-3-Methoxyaniline, with CAS number 2003262-64-2, continues to be a focal point in chemical research due to its diverse applications and adaptability. As advancements in synthetic chemistry and materials science progress, this compound is expected to play an even more significant role in shaping future technologies.
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